Heptane, 3,4-diethyl Heptane, 3,4-diethyl
Brand Name: Vulcanchem
CAS No.: 61869-01-0
VCID: VC19491937
InChI: InChI=1S/C11H24/c1-5-9-11(8-4)10(6-2)7-3/h10-11H,5-9H2,1-4H3
SMILES:
Molecular Formula: C11H24
Molecular Weight: 156.31 g/mol

Heptane, 3,4-diethyl

CAS No.: 61869-01-0

Cat. No.: VC19491937

Molecular Formula: C11H24

Molecular Weight: 156.31 g/mol

* For research use only. Not for human or veterinary use.

Heptane, 3,4-diethyl - 61869-01-0

Specification

CAS No. 61869-01-0
Molecular Formula C11H24
Molecular Weight 156.31 g/mol
IUPAC Name 3,4-diethylheptane
Standard InChI InChI=1S/C11H24/c1-5-9-11(8-4)10(6-2)7-3/h10-11H,5-9H2,1-4H3
Standard InChI Key UWOPVDFSBGDRJR-UHFFFAOYSA-N
Canonical SMILES CCCC(CC)C(CC)CC

Introduction

Molecular Architecture and Stereochemical Features

Core Structural Attributes

The IUPAC name 3,4-diethylheptane-3,4-diamine defines a seven-carbon chain (heptane) with ethyl groups (-CH₂CH₃) and amine (-NH₂) moieties at carbons 3 and 4. The SMILES notation CCCC(CC)(C(CC)(CC)N)N confirms this branching pattern, while the InChIKey SPPQKOZEVUXVLD-UHFFFAOYSA-N provides a unique identifier for computational studies. The molecule’s symmetry reduces its number of stereoisomers compared to asymmetrically substituted diamines, though specific stereochemical data remain unreported in public databases.

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular formulaC₁₁H₂₆N₂
Molecular weight186.34 g/mol
Hydrogen bond donors2
Hydrogen bond acceptors2
Rotatable bonds6
XLogP3 (lipophilicity)2

Comparative Analysis with Structural Analogues

The NIST WebBook entry for 4,4-diethylheptane (C₁₁H₂₄) , an alkane analogue lacking amine groups, highlights the impact of functional groups on physicochemical behavior. While 4,4-diethylheptane has a lower molecular weight (156.31 g/mol) and no hydrogen-bonding capacity, its branched structure shares similarities in steric hindrance and van der Waals interactions. This comparison underscores how amine substituents enhance polarity and reactivity in 3,4-diethylheptane-3,4-diamine.

Physicochemical and Thermodynamic Properties

Spectroscopic Characteristics

The compound’s infrared (IR) spectrum would feature N-H stretching vibrations near 3300 cm⁻¹ and C-N stretches around 1250 cm⁻¹. Nuclear magnetic resonance (NMR) predictions indicate four distinct methylene environments in the ethyl groups and complex splitting patterns due to diastereotopic protons.

Reactivity and Environmental Impact

Atmospheric Reactivity

While specific ozone formation potential (MIR) data for this compound are absent, the SAPRC-07 chemical mechanism provides a framework for estimating its atmospheric behavior. Diamines generally exhibit lower volatility and slower reaction rates with hydroxyl radicals compared to alkanes, but their amine groups may participate in nitrosamine formation under oxidative conditions.

Table 2: Reactivity Comparison with Analogues

CompoundMIR (g O₃/g VOC)Reactivity ClassSource
Base ROG mixture~7.0Reference
n-Heptane1.21Low
Ethylene diamine4.8Moderate
3,4-Diethylheptane-3,4-diamineEst. 3.5–4.2ModerateDerived

Regulatory Considerations

The California Air Resources Board (CARB) classifies compounds based on MIR values and uncertainty factors . Given its structural similarity to ethylene diamine, 3,4-diethylheptane-3,4-diamine would likely fall into “Moderate Reactivity” (Class III) with recommended emission controls in aerosol or coating formulations.

Future Research Directions

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